N-Methyl-2,4-dinitroaniline
Overview
Description
Synthesis Analysis
N-Methyl-2,4-dinitroaniline and its derivatives have been synthesized through various chemical processes. The N-nitration of 2,4-dinitroaniline has been explored, resulting in the formation of N,2,4,6-tetranitroaniline and N,2,4-trinitroaniline under different conditions. The influence of temperature on the nitration process and the confirmation of structures through IR, ^1HNMR, MS, and elemental analyses have been reported (Chen Chang-shui, 2007).
Molecular Structure Analysis
Studies on the molecular structure of 2,4-dinitroanilines, including N-Methyl-2,4-dinitroaniline, have utilized ^15N NMR and FTIR spectroscopy. These studies have established relationships between NMR chemical shifts and the pKa values of the dinitroanilines, providing insights into their molecular structures and the effects of protonation (B. Gierczyk et al., 2000).
Chemical Reactions and Properties
The reactivity of N-Methyl-2,4-dinitroaniline in various chemical reactions has been explored. For instance, the oxidative cyclization of 2,4-dinitroaniline and its derivatives with specific oxidants in different solvents has been studied, revealing unique kinetic orders and suggesting common mechanisms of oxidative cyclization across ortho-substituted anilines (L. Dyall & J. Kemp, 1973).
Physical Properties Analysis
The physical properties, including the thermal stability and sensitivity of derivatives of 2,4-dinitroaniline, have been compared to commercially available explosives. The synthesis of energetic compounds from 2,4-dinitroaniline derivatives demonstrates their significant thermal stability and sensitivity towards impact and friction, contributing to their potential applications in energetic materials (T. Klapötke et al., 2015).
Chemical Properties Analysis
The chemical properties of N-Methyl-2,4-dinitroaniline have been investigated through studies on its interactions with various chemical agents. The degradation pathways, reactivity towards nucleophiles, and formation of complexes provide comprehensive insights into its chemical behavior. For example, the nucleophilic aromatic photosubstitutions and photoreductions of aromatic dinitrocompounds have been studied to understand the mechanistic aspects of these reactions (J. Marquet et al., 1987).
Scientific Research Applications
1. Optical Applications
- Summary of Application : 2,4-Dinitroaniline is used in the growth of organic single crystals for optical applications .
- Methods of Application : The crystals are grown by a slow evaporation solution growth technique. Single-crystal and powder X-ray diffraction studies are used to confirm the crystal structure .
- Results or Outcomes : The UV-Vis-NIR studies show that the cut-off wavelength is around 447 nm. The optical parameters such as optical band gap, Urbach energy, steepness parameter, and electron-phonon interaction were calculated .
2. Herbicide Applications
- Summary of Application : Dinitroanilines, including 2,4-Dinitroaniline, are used as broad-spectrum pre-emergence herbicides for weed control in conventional agriculture .
- Methods of Application : These herbicides are applied to the soil and are absorbed by the roots of the weeds, inhibiting their growth .
- Results or Outcomes : While these herbicides are considered safe because they act specifically on tubulin proteins and inhibit shoot and root growth of plants, there is concern about the potential risk of exposure to non-target organisms .
3. Dye Manufacturing
- Summary of Application : Dinitroanilines are intermediates in the preparation of various industrially important chemicals including dyes .
- Methods of Application : The specific methods of application can vary widely depending on the type of dye being produced. Typically, dinitroanilines are used in a chemical reaction to produce a specific color or hue .
- Results or Outcomes : The outcome is the production of a wide range of dyes used in various industries, including textiles, plastics, and printing .
4. Pesticide Manufacturing
- Summary of Application : Dinitroanilines are used in the production of various pesticides .
- Methods of Application : These compounds are typically used as active ingredients in pesticides. The specific methods of application can vary widely depending on the type of pesticide being produced .
- Results or Outcomes : The outcome is the production of a wide range of pesticides used in agriculture for pest control .
5. Animal Toxicity Studies
- Summary of Application : Dinitroanilines are used in toxicity studies to understand their impact on non-target organisms like invertebrates and vertebrates .
- Methods of Application : These studies involve exposing the organisms to sublethal concentrations of the herbicides and observing the physiological, metabolic, morphological, developmental, and behavioural changes .
- Results or Outcomes : The studies indicate that exposure to these herbicides poses a clear hazard to animals and humans .
6. Preparation of Other Chemicals
- Summary of Application : Dinitroanilines are used as intermediates in the preparation of various industrially important chemicals .
- Methods of Application : The specific methods of application can vary widely depending on the type of chemical being produced .
- Results or Outcomes : The outcome is the production of a wide range of chemicals used in various industries .
Safety And Hazards
properties
IUPAC Name |
N-methyl-2,4-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEJEZOCXWJNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942616 | |
Record name | N-Methyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2,4-dinitroaniline | |
CAS RN |
2044-88-4, 71607-48-2 | |
Record name | N-Methyl-2,4-dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dinitrophenylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2,4(or 2,6)-dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2,4-dinitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Methyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-2,4(or 2,6)-dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-methyl-2,4-dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-2,4-DINITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMZ75L8MPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.